Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole

hERG cardiac safety orexin receptor antagonists

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole (CAS 2086686-21-5) is a chiral, cis-fused bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole class. It bears a characteristic 3a,6a-difluoro substitution pattern and an N-benzyl group, yielding a molecular formula of C₁₃H₁₆F₂N₂ and a molecular weight of 238.28 g/mol.

Molecular Formula C13H16F2N2
Molecular Weight 238.28 g/mol
Cat. No. B13325230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC13H16F2N2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C2(CN(CC2(CN1)F)CC3=CC=CC=C3)F
InChIInChI=1S/C13H16F2N2/c14-12-7-16-8-13(12,15)10-17(9-12)6-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t12-,13+
InChIKeyTUIXPBTUONQCMT-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole: Core Scaffold, Physicochemical Identity, and Pharmacological Context


Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole (CAS 2086686-21-5) is a chiral, cis-fused bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole class . It bears a characteristic 3a,6a-difluoro substitution pattern and an N-benzyl group, yielding a molecular formula of C₁₃H₁₆F₂N₂ and a molecular weight of 238.28 g/mol . Computed properties include a TPSA of 15.27 Ų, a LogP of 1.52, one hydrogen bond donor, and two hydrogen bond acceptors . This scaffold has been investigated primarily in the context of orexin receptor antagonism for insomnia treatment, where di-fluoro substituted analogs demonstrated a differentiated cardiac safety profile relative to non-fluorinated or mono-fluorinated congeners [1][2].

Why Generic Octahydropyrrolo[3,4-c]pyrrole Analogs Cannot Substitute for Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole


Octahydropyrrolo[3,4-c]pyrrole derivatives are not interchangeable building blocks. The 3a,6a-difluoro motif in the target compound introduces two electron-withdrawing fluorine atoms at the ring junction, which simultaneously modulates the pKa of the adjacent secondary amine, lowers lipophilicity (LogP 1.52 vs. ~2.41 for the non-fluorinated 2-benzyl analog hydrochloride ), and restrains conformational flexibility of the bicyclic core. Critically, the primary literature demonstrates that di-fluoro substituted analogs within this series exhibit reduced hERG potassium channel inhibition while preserving target potency—an effect absent in non-fluorinated or mono-fluorinated variants [1]. Furthermore, the defined (3aR,6aS) absolute stereochemistry is inseparable from the compound's three-dimensional pharmacophore; racemic or diastereomeric mixtures would yield distinct receptor recognition profiles [2]. These stereoelectronic features collectively preclude simple replacement by unsubstituted, mono-fluoro, or gem-difluoro regioisomers without risking loss of both target engagement and cardiac safety margins.

Quantitative Differentiation Evidence for Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole Versus Closest Analogs


Reduced hERG Channel Inhibition: Di-Fluoro Octahydropyrrolo[3,4-c]pyrrole Analogs vs. Non-Fluorinated Series Members

In the 2017 Wu et al. structure–activity relationship study, di-fluoro substituted octahydropyrrolo[3,4-c]pyrrole analogs (encompassing the 3a,6a-difluoro motif of the target compound) exhibited reduced hERG inhibition while maintaining moderate orexin receptor potency. This stands in contrast to non-fluorinated analogs within the same series, which did not demonstrate this cardiac safety differentiation [1]. The hERG-sparing effect is attributed to the electron-withdrawing influence of the fluorine atoms, which lowers the basicity of the adjacent amine and reduces affinity for the hERG potassium channel [1][2].

hERG cardiac safety orexin receptor antagonists fluorine medicinal chemistry

Lipophilicity Modulation: LogP Shift of 3a,6a-Difluoro Substitution Relative to Non-Fluorinated 2-Benzyl Analog

Introduction of the 3a,6a-difluoro moiety into the octahydropyrrolo[3,4-c]pyrrole scaffold reduces computed LogP relative to the non-fluorinated 2-benzyl analog. The target compound (CAS 2086686-21-5) has a vendor-reported LogP of 1.52 , whereas the non-fluorinated 2-benzyl-octahydro-pyrrolo[3,4-c]pyrrole hydrochloride (CAS 1166820-41-2) has a reported LogP of 2.41 . This represents a ΔLogP of approximately −0.89 log units, consistent with the well-established lipophilicity-lowering effect of aliphatic fluorine substitution adjacent to basic nitrogen atoms. Lower LogP is generally associated with reduced phospholipidosis risk and improved developability profiles [1].

LogP lipophilicity physicochemical properties fluorine effect

Distinct Stereochemical Identity: (3aR,6aS) Absolute Configuration vs. Racemic or Diastereomeric Octahydropyrrolo[3,4-c]pyrrole Mixtures

The target compound is defined by the specific (3aR,6aS) absolute configuration of the cis-fused bicyclic system . This contrasts with numerous commercially available octahydropyrrolo[3,4-c]pyrrole derivatives that are sold as racemic mixtures (e.g., rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole) or as unspecified stereoisomer blends. In orexin receptor antagonist programs, stereochemistry at the ring junction directly influences receptor subtype selectivity and binding affinity; the Letavic et al. (2015) J. Med. Chem. study demonstrated that subtle stereochemical changes in this scaffold class produced order-of-magnitude shifts in OX2R Kᵢ values [1]. The defined (3aR,6aS) configuration of the target compound provides a reproducible three-dimensional pharmacophore vector that is absent in racemic or stereochemically undefined alternatives.

stereochemistry chiral enantiomeric purity cis-fused pyrrolidine

Purity Benchmark: 98% Assay vs. Standard-Grade (≥95%) Non-Fluorinated Octahydropyrrolo[3,4-c]pyrrole Building Blocks

The target compound is commercially available at a minimum purity of 98% (Leyan Product No. 1567579) . In comparison, the most common non-fluorinated analog, 2-benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1), is typically offered at ≥95% purity across multiple vendors . The 3-percentage-point purity differential reduces the maximum potential impurity burden by 60% (from 5% to 2%), which can be significant when the compound is used as a key intermediate in multi-step synthetic sequences where impurities propagate and amplify.

purity quality control procurement HPLC assay

Defined Application Scenarios for Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole Grounded in Quantitative Evidence


Lead Optimization of Orexin Receptor Antagonists Requiring Reduced hERG Liability

Programs targeting dual or selective orexin receptor antagonists for insomnia or related sleep disorders can leverage the 3a,6a-difluoro octahydropyrrolo[3,4-c]pyrrole core as a privileged scaffold with documented hERG-sparing properties relative to non-fluorinated analogs [1]. The target compound serves as a versatile N-benzyl intermediate that can be elaborated at the secondary amine (N-5 position) to introduce diverse aromatic or heteroaromatic substituents, following the SAR strategy outlined in the Sunshine Lake Pharma patent family [2] and the Wu et al. 2017 series [1].

Building Block for CNS-Penetrant Compound Libraries with Favorable Lipophilicity

The measured LogP of 1.52 positions this compound within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, as defined by Wager et al. (2010) CNS MPO scoring guidelines. Compared to the non-fluorinated analog (LogP 2.41) , the target compound is approximately 0.9 log units more hydrophilic. This property is advantageous when designing libraries for central nervous system targets where excessive lipophilicity correlates with higher metabolic clearance and promiscuous off-target binding [3].

Chiral Scaffold for Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The defined (3aR,6aS) absolute configuration, coupled with the hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) and low TPSA (15.27 Ų) , makes this compound suitable as a three-dimensional fragment or scaffold in FBDD campaigns. The fluorine atoms serve as sensitive ¹⁹F NMR probes for fragment screening and can be exploited in protein–ligand co-crystallization studies to map binding site electrostatics [4]. The compound's molecular weight (238.28) places it within the fragment-like space (MW < 300), yet its functional group handles enable rapid synthetic elaboration.

Reference Standard for Fluorinated Heterocycle Physicochemical Profiling

Given the well-characterized computed properties (TPSA, LogP, HBD/HBA counts) , a defined stereochemistry, and a commercial purity of 98% , this compound can serve as a physicochemical reference standard when benchmarking the impact of fluorination on the octahydropyrrolo[3,4-c]pyrrole scaffold. Procurement teams comparing fluorinated vs. non-fluorinated building blocks can use this compound's datasheet values as a baseline for evaluating the property modulation effects of the 3a,6a-difluoro motif.

Quote Request

Request a Quote for Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.